molecular formula C12H12N6 B11239969 3-methyl-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-methyl-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11239969
M. Wt: 240.26 g/mol
InChI Key: NICBFDVNDQXDSK-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formamide under acidic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

3-methyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential anticancer activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C12H12N6/c1-8-3-5-9(6-4-8)15-11-10-12(14-7-13-11)18(2)17-16-10/h3-7H,1-2H3,(H,13,14,15)

InChI Key

NICBFDVNDQXDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C

Origin of Product

United States

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